

Pirenzepine Hydrochloride: A Technical Guide for Researchers

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CAS Number: 29868-97-1[1][2][3][4][5]

This technical guide provides an in-depth overview of the chemical properties, mechanism of action, and key experimental methodologies related to **pirenzepine** hydrochloride. It is intended for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

Pirenzepine hydrochloride is a white to off-white crystalline solid.[3][6] It is the dihydrochloride salt of **pirenzepine**.[1][2] Key quantitative data regarding its chemical properties are summarized in the table below.



Property	Value	Source(s)
Molecular Formula	C19H21N5O2 · 2HCl or C19H23Cl2N5O2	[1][2][4][5]
Molecular Weight	424.3 g/mol	[1][2][5]
Melting Point	248-250 °C	[3][7]
>238 °C (decomposition)	[8]	
257-259 °C (decomposition)	[6]	_
Solubility	Water: 50 mg/mL, 75 mg/mL (with sonication), Soluble to 100 mM	[3][9][10]
PBS (pH 7.2): ~10 mg/mL	[2][11]	
DMSO: Soluble	[8]	
Appearance	White to off-white crystalline powder/solid	[3][4][6]
λтах	280 nm	[2][11]

Mechanism of Action and Signaling Pathway

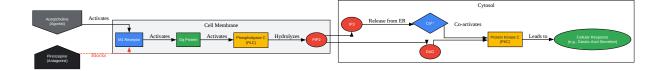
Pirenzepine is a selective antagonist of the M1 muscarinic acetylcholine receptor (M1-mAChR).[2][12] Its selectivity for the M1 receptor subtype over M2, M3, and M4 receptors is a key feature of its pharmacological profile.[2][3] The M1 receptor is predominantly located in the central nervous system and on gastric parietal cells.[12]

By antagonizing the M1 receptor, **pirenzepine** inhibits the action of acetylcholine.[12] In the gastrointestinal system, this blockade leads to a significant reduction in gastric acid secretion. [12] This action forms the basis of its therapeutic use in treating peptic ulcers.[3][12]

The M1 muscarinic receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gq/11 proteins. The binding of an agonist (like acetylcholine) to the M1 receptor initiates a signaling cascade that results in the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂), a membrane phospholipid, into two second



messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses into the cytoplasm and binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca²⁺) into the cytosol. The increase in intracellular Ca²⁺, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to a cellular response. **Pirenzepine**, as an antagonist, blocks the initiation of this signaling pathway.



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M1 Muscarinic Receptor Gq Signaling Pathway

Experimental Protocols

The following sections summarize the methodologies for key experiments involving **pirenzepine** hydrochloride, as derived from the scientific literature. These are not exhaustive protocols but provide an overview of the experimental setups.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of **pirenzepine** for muscarinic receptors.

- Objective: To quantify the interaction between pirenzepine and different muscarinic receptor subtypes.
- General Methodology:



- Membrane Preparation: Membranes from tissues or cells expressing the muscarinic receptor subtype of interest (e.g., CHO cells overexpressing human M1-M5 receptors) are prepared.
- Incubation: The membranes are incubated with a radiolabeled antagonist (e.g., [³H]-N-methylscopolamine or [³H]-pirenzepine) and varying concentrations of pirenzepine.
- Equilibrium: The incubation is carried out for a sufficient time and at a specific temperature (e.g., 2 hours at 21°C) to reach equilibrium.
- Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
- Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
- Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist like atropine. The concentration of pirenzepine that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated and then converted to the inhibition constant (Ki).

Workflow for Radioligand Binding Assay

Functional Assays

This in vivo assay measures the functional effect of **pirenzepine** on gastric acid production.

- Objective: To determine the potency of **pirenzepine** in inhibiting gastric acid secretion.
- Animal Model: Typically performed in rats.
- General Methodology:
 - Animal Preparation: Rats are anesthetized, and the pylorus is ligated to allow for the collection of gastric juices.
 - Drug Administration: **Pirenzepine** or a vehicle control is administered, often intravenously.



- Stimulation: Gastric acid secretion is stimulated using an agent like pentagastrin or by inducing a physiological stimulus.
- Sample Collection: After a set period, the animal is euthanized, and the stomach contents are collected.
- Analysis: The volume of gastric juice is measured, and the acid concentration is determined by titration with a standardized base (e.g., NaOH).
- Data Analysis: The dose of pirenzepine that causes a 50% inhibition of acid output (ID₅₀) is calculated.

This ex vivo assay assesses the effect of **pirenzepine** on smooth muscle contraction mediated by muscarinic receptors.

- Objective: To evaluate the antagonistic effect of **pirenzepine** on acetylcholine-induced smooth muscle contraction.
- Tissue Preparation: A segment of the ileum from a guinea pig is isolated and mounted in an
 organ bath containing a physiological salt solution (e.g., Tyrode's solution) at 37°C and
 aerated.
- Contraction Measurement: The tissue is connected to an isometric force transducer to record contractions.

Procedure:

- A cumulative concentration-response curve to an agonist like carbachol or acetylcholine is established.
- The tissue is then incubated with a fixed concentration of pirenzepine for a specific duration.
- A second concentration-response curve to the agonist is generated in the presence of pirenzepine.



• Data Analysis: The dose-ratio (the ratio of the agonist concentration required to produce a given response in the presence and absence of the antagonist) is calculated. This allows for the determination of the pA₂, a measure of the antagonist's affinity.

Biochemical Assays

This assay measures the effect of **pirenzepine** on the M1 receptor-mediated production of inositol phosphates.

- Objective: To determine if **pirenzepine** blocks the Gq-mediated signaling pathway.
- General Methodology:
 - Cell Culture and Labeling: Cells expressing M1 receptors are incubated with [³H]-myo-inositol to label the cellular phosphoinositide pool.
 - Incubation: The labeled cells are pre-incubated with pirenzepine or vehicle, followed by stimulation with a muscarinic agonist (e.g., carbachol).
 - Extraction: The reaction is stopped, and the inositol phosphates are extracted.
 - Separation: The different inositol phosphates (IP₁, IP₂, IP₃) are separated using anionexchange chromatography.
 - Quantification: The radioactivity in each fraction is measured by liquid scintillation counting.
- Data Analysis: The ability of pirenzepine to inhibit the agonist-induced accumulation of inositol phosphates is quantified.

This assay is used to assess the effect of **pirenzepine** on M2/M4 receptor-mediated signaling, often as a measure of its selectivity.

- Objective: To determine the selectivity of pirenzepine for M1 (Gq-coupled) versus M2/M4 (Gi-coupled) receptors.
- General Methodology:



- Membrane Preparation: Membranes from cells or tissues expressing Gi-coupled muscarinic receptors (e.g., heart) are used.
- Assay Conditions: The assay mixture contains the membranes, ATP (the substrate for adenylate cyclase), and agents to stimulate adenylate cyclase (e.g., forskolin).
- Incubation: The membranes are incubated with a muscarinic agonist (which will inhibit adenylate cyclase) in the presence of varying concentrations of pirenzepine.
- cAMP Measurement: The reaction is stopped, and the amount of cyclic AMP (cAMP) produced is measured, typically using a radioimmunoassay or an enzyme-linked immunosorbent assay (ELISA).
- Data Analysis: The potency of pirenzepine in reversing the agonist-induced inhibition of adenylate cyclase is determined. Comparing this potency to its potency in the phosphoinositide breakdown assay reveals its selectivity.

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